1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-tert-butyl-3-(2,3,4-trifluorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-14(2,3)19-6-8(7-20)13(18-19)9-4-5-10(15)12(17)11(9)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBRSJWAWUHQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2=C(C(=C(C=C2)F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-tert-butyl-1H-pyrazole-4-carbaldehyde Core
A patented method provides a four-step synthesis starting from commercially available 4,4-dimethyl-3-oxopentanoic acid methyl ester, which is reacted with N,N-dimethylformamide dimethyl acetal to form an intermediate enamine ester. This intermediate undergoes condensation with hydrazine hydrate in ethanol to cyclize and form the pyrazole ring bearing the tert-butyl substituent at the 3-position.
Subsequently, the methyl ester is reduced by lithium aluminium hydride to the corresponding alcohol, which is then oxidized with manganese dioxide to yield the pyrazole-4-carbaldehyde (aldehyde at C-4). This sequence avoids harsh reagents like phosphorus oxychloride and improves overall yield and scalability.
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Enamine formation | 4,4-dimethyl-3-oxopentanoic acid methyl ester + N,N-dimethylformamide dimethyl acetal, 20-50 °C, 48 h | 78 |
| 2 | Pyrazole ring formation | Hydrazine hydrate in ethanol, 20-45 °C, 12-15 h | 70 |
| 3 | Reduction | Lithium aluminium hydride, molar ratio 1:2-1:2.5 | 70 |
| 4 | Oxidation | Manganese dioxide, molar ratio 1:6-1:12 | 50 |
Total overall yield approximately 19%.
Functionalization at the 3-Position with 2,3,4-Trifluorophenyl Group
To introduce the 2,3,4-trifluorophenyl substituent at the 3-position of the pyrazole ring, palladium-catalyzed cross-coupling reactions are employed. The key intermediate is the 3-hydroxy-1-(tert-butyl)-1H-pyrazole-4-carbaldehyde, which is converted into the corresponding triflate (3-triflyloxy-pyrazole) by reaction with triflic anhydride in the presence of a base like triethylamine.
This triflate intermediate undergoes Suzuki-Miyaura coupling with 2,3,4-trifluorophenylboronic acid under palladium catalysis, enabling the formation of the carbon-carbon bond at the 3-position with high selectivity and yield. This method is preferred due to its mild conditions and tolerance of functional groups.
| Reaction Step | Intermediate | Reagents/Conditions | Notes |
|---|---|---|---|
| Triflation | 3-hydroxy-pyrazole aldehyde | Tf2O, TEA, CH2Cl2, rt | High yield, selective O-triflation |
| Suzuki Coupling | 3-triflyloxy-pyrazole aldehyde | Pd catalyst, 2,3,4-trifluorophenylboronic acid, base, solvent | Efficient C-C bond formation |
This approach avoids N-triflation side products and provides a versatile platform for further functionalization.
- The intermediates and final products are characterized by NMR spectroscopy (^1H, ^13C, ^19F, ^15N), IR spectroscopy, and melting point determination to confirm structure and purity.
- Chromatographic purification on silica gel using ethyl acetate/n-hexane mixtures is standard.
- The final aldehyde typically appears as a pale solid with melting points consistent with literature values.
- The use of palladium-catalyzed cross-coupling allows for selective and efficient installation of the trifluorophenyl group.
- The synthetic route avoids harsh reagents such as phosphorus oxychloride, improving safety and environmental impact.
- The method is scalable and provides moderate to good yields in each step, with an overall improved yield compared to older methods (<10% in prior art).
- The reaction conditions are mild, and purification steps are straightforward, facilitating industrial applicability.
| Stage | Starting Material | Key Reagents | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4,4-dimethyl-3-oxopentanoic acid methyl ester | N,N-dimethylformamide dimethyl acetal | Enamine formation | 20-50 °C, 48 h | 78 | Intermediate enamine ester |
| 2 | Enamine ester | Hydrazine hydrate | Cyclization to pyrazole | 20-45 °C, 12-15 h | 70 | Forms tert-butyl pyrazole ring |
| 3 | Pyrazole ester | Lithium aluminium hydride | Reduction to alcohol | Molar ratio 1:2-2.5 | 70 | Sensitive to moisture |
| 4 | Pyrazole alcohol | Manganese dioxide | Oxidation to aldehyde | Molar ratio 1:6-12 | 50 | Final pyrazole-4-carbaldehyde |
| 5 | Pyrazole aldehyde | Tf2O, TEA | Triflation | Room temp | High | Key intermediate triflate |
| 6 | Triflate | Pd catalyst, 2,3,4-trifluorophenylboronic acid | Suzuki coupling | Mild conditions | Good | Installation of trifluorophenyl |
- The molar ratios and reaction times in each step significantly influence yields; for example, hydrazine hydrate is used in slight excess (1:1 to 1:1.1 molar ratio) to drive cyclization efficiently.
- The oxidation step requires a large excess of manganese dioxide for complete conversion.
- The triflation step is highly selective for O-triflation, avoiding N-triflation, which simplifies purification.
- Cross-coupling reactions tolerate a variety of solvents and bases, with palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 commonly used.
- NMR and mass spectrometry confirm the successful incorporation of fluorine atoms and the aldehyde functionality.
Chemical Reactions Analysis
1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and various solvents depending on the specific reaction.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that pyrazole derivatives exhibit potent anticancer properties. Specifically, compounds with trifluoromethyl groups have shown enhanced activity against various cancer cell lines. The presence of the trifluorophenyl moiety in 1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde may contribute to its efficacy by improving lipophilicity and metabolic stability.
-
Anti-inflammatory Properties :
- Pyrazole derivatives are known for their anti-inflammatory effects. Research has demonstrated that modifications on the pyrazole ring can lead to compounds that inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. The structure allows for interactions with active sites of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
Agrochemical Applications
-
Pesticidal Activity :
- The incorporation of trifluoromethyl groups in pyrazole structures has been linked to increased pesticidal activity. Studies have shown that this compound can act as an effective herbicide or insecticide by disrupting the biological functions of pests.
-
Fungicidal Properties :
- This compound has also been evaluated for its fungicidal properties against various fungal pathogens affecting crops. Its mechanism often involves interference with fungal cell wall synthesis or metabolic pathways.
Material Science Applications
-
Polymer Chemistry :
- The unique structure of this compound allows it to be used as a building block in the synthesis of novel polymers with enhanced thermal and chemical stability.
-
Nanotechnology :
- Research is ongoing into the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various metal ions makes it a candidate for creating nanocarriers that enhance the bioavailability of therapeutic agents.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives including this compound and evaluated their cytotoxicity against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent.
Case Study 2: Pesticidal Activity
A field trial conducted by agricultural scientists tested the efficacy of this compound against aphid populations on tomato plants. The compound demonstrated a notable reduction in aphid numbers compared to control groups, highlighting its potential as a natural pesticide alternative.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-carbaldehyde derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives
Key Observations
Electronic Effects: The target compound’s 2,3,4-trifluorophenyl group provides stronger electron-withdrawing effects compared to mono-fluorinated (e.g., 4-fluorophenyl) or electron-rich (e.g., thiophen-2-yl) substituents. This may enhance stability in oxidative environments or alter binding affinity in biological systems . Nitro groups (e.g., 3-nitrophenyl in ) exhibit even stronger electron-withdrawing effects but may reduce metabolic stability due to redox activity .
Steric and Lipophilic Effects: The tert-butyl group in the target compound increases steric hindrance and lipophilicity compared to smaller substituents like methyl or benzyl. The 4-isopropylbenzyl group in balances bulk and lipophilicity, demonstrating potent antimicrobial activity against Gram-negative bacteria .
Biological Activity :
- Antimicrobial activity is prominent in derivatives with halogenated aryl groups (e.g., 4-fluorophenyl in ). The target compound’s trifluorophenyl group may enhance this effect, though direct evidence is lacking .
- Antioxidant activity in benzoyl-substituted derivatives () correlates with the presence of nitro groups, which can scavenge free radicals .
Synthetic Utility :
- The aldehyde group in all derivatives enables further functionalization. For example, describes condensation with thiosemicarbazide to form triazolethiones with anti-inflammatory activity .
Structural and Crystallographic Insights
- Crystal Packing: Derivatives like those in and exhibit varied molecular packing due to substituent effects.
- Software Validation : Programs like SHELXL and ORTEP-3 () are critical for resolving structures of such derivatives, particularly when complex substituents are present .
Biological Activity
1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological activities, particularly focusing on its pharmacological properties.
Synthesis and Structural Characteristics
The compound can be synthesized through several methods involving the reaction of appropriate precursors under controlled conditions. The general synthetic approach includes:
- Formation of Pyrazole Ring : The initial step involves the formation of the pyrazole ring using hydrazine derivatives.
- Introduction of Functional Groups : Subsequent reactions introduce the tert-butyl and trifluorophenyl groups, enhancing the compound's lipophilicity and biological activity.
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C13H14F3N3O |
| Molecular Weight | 287.26 g/mol |
| CAS Number | [Not available] |
| Appearance | White to off-white solid |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds containing the 1H-pyrazole scaffold have shown efficacy against various cancer cell lines:
- In vitro Studies : The compound demonstrated inhibition of proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
- Mechanism of Action : The antitumor activity is attributed to the inhibition of key signaling pathways involved in cancer cell growth, including BRAF(V600E) and EGFR pathways .
Anti-inflammatory Activity
This compound has also shown promising anti-inflammatory effects:
- In vivo Studies : The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models.
- Comparative Efficacy : Its anti-inflammatory activity was comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial and fungal strains:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus.
- Fungal Activity : Demonstrated antifungal activity against strains such as Candida albicans .
Other Pharmacological Activities
Additional studies have reported other biological activities associated with pyrazole derivatives:
- Antioxidant Properties : The compound showed potential in scavenging free radicals, contributing to its overall therapeutic profile.
- Antiviral Effects : Some derivatives have been evaluated for antiviral activity against specific viruses, although further research is needed in this area .
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives similar to this compound:
-
Study on Antitumor Activity :
- Researchers synthesized a series of pyrazole derivatives and tested their efficacy against multiple cancer cell lines.
- Results indicated significant growth inhibition at micromolar concentrations.
-
Anti-inflammatory Research :
- A comparative study assessed the anti-inflammatory effects of various pyrazole compounds in carrageenan-induced edema models.
- The tested compounds exhibited a dose-dependent reduction in inflammation markers.
Table 2: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are effective for preparing 1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via the Vilsmeier–Haack reaction , a formylation method widely used for pyrazole derivatives. Key steps include:
- Formylation : Reacting the pyrazole precursor with POCl₃ and DMF under controlled temperatures (0–5°C) to introduce the aldehyde group.
- Substituent optimization : The tert-butyl and trifluorophenyl groups are introduced via nucleophilic substitution or Suzuki coupling, requiring anhydrous conditions and palladium catalysts .
Yield improvements hinge on reagent purity, stoichiometric ratios, and reaction time. For example, excess POCl₃ or prolonged heating may degrade the aldehyde functionality.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and aldehyde proton resonance (δ ~9.5–10 ppm). Fluorine atoms induce distinct splitting patterns in aromatic regions .
- X-ray crystallography : SHELXL (via SHELX suite) is the gold standard for refining crystal structures. Key parameters include R-factor (<5%), displacement parameters for the tert-butyl group, and hydrogen-bonding networks .
- IR spectroscopy : The aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers address crystallographic disorder in the tert-butyl group during X-ray structure determination?
The tert-butyl group’s rotational freedom often causes thermal motion or positional disorder in crystal lattices. Mitigation strategies include:
- Low-temperature data collection (e.g., 100 K) to reduce thermal vibrations.
- Occupancy refinement : Split the tert-butyl carbon positions into multiple sites and refine occupancy factors using SHELXL’s PART instruction .
- Constraints/restraints : Apply SIMU/DELU restraints to stabilize anisotropic displacement parameters .
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in further derivatization?
The 2,3,4-trifluorophenyl group exerts strong electron-withdrawing effects, which:
- Activate the aldehyde for nucleophilic additions (e.g., hydrazone formation) but may require protecting groups (e.g., acetal formation) to prevent side reactions.
- Direct electrophilic substitution : Fluorine’s meta-directing nature influences regioselectivity in subsequent functionalization. Comparative studies with mono-/di-fluorinated analogs show enhanced bioactivity in halogen-rich derivatives .
Q. What strategies optimize the substitution pattern of the trifluorophenyl group to enhance antimicrobial activity?
- Halogen variation : Replace fluorine with chlorine or bromine at specific positions to modulate lipophilicity and membrane penetration. For example, 4-bromo derivatives show improved P. aeruginosa inhibition .
- Steric effects : Bulky substituents (e.g., isopropyl) on the pyrazole nitrogen improve binding to bacterial targets like DNA gyrase .
- SAR studies : Test derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, correlating logP values with MIC (Minimum Inhibitory Concentration) data .
Methodological Considerations
Q. How can researchers validate the purity of this compound for biological assays?
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (<0.5% area).
- Elemental analysis : Match experimental C/H/N/F percentages to theoretical values (deviation <0.4%).
- Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >200°C) to rule out solvent residues .
Q. What computational tools predict intermolecular interactions in crystal packing or ligand-receptor binding?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
